1-Benzyl-2-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a benzyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-tert-butylbenzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of benzene with benzyl chloride and tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation .
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene.
Substitution: Nitrobenzene, sulfonic acid derivatives, and halogenated benzene .
Scientific Research Applications
1-Benzyl-2-tert-butylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-tert-butylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
tert-Butylbenzene: A benzene ring with a tert-butyl group.
Benzylbenzene: A benzene ring with a benzyl group.
1,2-Di-tert-butylbenzene: A benzene ring with two tert-butyl groups
Uniqueness: 1-Benzyl-2-tert-butylbenzene is unique due to the presence of both benzyl and tert-butyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
84833-55-6 |
---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-benzyl-2-tert-butylbenzene |
InChI |
InChI=1S/C17H20/c1-17(2,3)16-12-8-7-11-15(16)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
InChI Key |
MVXJFRKSEXPQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.